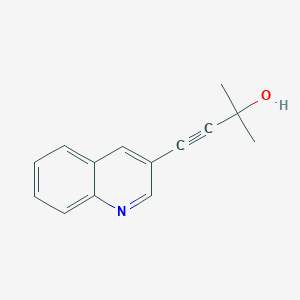

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol

CAS No.: 78625-06-6

Cat. No.: VC15967176

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78625-06-6 |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-methyl-4-quinolin-3-ylbut-3-yn-2-ol |

| Standard InChI | InChI=1S/C14H13NO/c1-14(2,16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10,16H,1-2H3 |

| Standard InChI Key | IVPMDSGKLMYOTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#CC1=CC2=CC=CC=C2N=C1)O |

Introduction

Structural and Chemical Identity

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol (C₁₄H₁₃NO) features a quinoline heterocycle fused to a propargyl alcohol moiety. The quinoline ring’s 3-position substitution distinguishes it from analogous derivatives, such as the 2-substituted isomer. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-methyl-4-(quinolin-3-yl)but-3-yn-2-ol |

| SMILES | CC(C)(C#CC1=CN=C2C=CC=CC2=C1)O |

| Key Functional Groups | Quinoline, alkyne, tertiary alcohol |

The alkyne bridge between the quinoline and hydroxyl-bearing carbon introduces rigidity, influencing the molecule’s electronic properties and reactivity . X-ray crystallography of related compounds reveals a cisoid conformation of the C≡C triple bond, with dihedral angles between the quinoline and adjacent groups ranging from 3.3° to 25.7°, depending on substituents .

Synthetic Methodologies

Sonogashira-Hagihara Coupling

The primary synthesis route involves a two-step Sonogashira-Hagihara coupling (Scheme 1) :

-

Deprotection of MEBYNOL: 2-Methyl-3-butyn-2-ol (MEBYNOL) reacts with 3-bromoquinoline under palladium catalysis (Pd(PPh₃)₄, CuI) to form 2-methyl-4-(quinolin-3-yl)but-3-yn-2-ol in near-quantitative yield.

-

Intermediate Functionalization: The product undergoes deprotection to yield 3-ethynylquinoline, which participates in subsequent couplings with aryl halides (e.g., methyl 4-bromobenzoate) to generate π-extended derivatives .

Scheme 1: Synthesis of 2-methyl-4-(quinolin-3-yl)but-3-yn-2-ol via Sonogashira coupling .

Route Optimization

-

Solvent Systems: Anhydrous toluene or THF are preferred for minimizing side reactions .

-

Catalysts: Pd(PPh₃)₄/CuI systems achieve yields >90%, outperforming alternatives like methyl iodide or triflate .

-

Challenges: Deprotection steps are sensitive to reaction time; prolonged conditions lead to saponification byproducts .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Resonances at δ 8.8–8.5 ppm correspond to quinoline protons, while the tertiary alcohol proton appears as a singlet near δ 2.1 ppm . The alkyne proton is absent due to coupling-induced broadening.

-

¹³C NMR: Signals at δ 95–100 ppm confirm the alkyne carbons, while quinoline aromatic carbons resonate between δ 120–150 ppm .

-

IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (O-H) and 2100 cm⁻¹ (C≡C) dominate the spectrum.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals:

-

Bond Lengths: C≡C triple bond length of 1.20 Å, consistent with sp-hybridization.

-

Dihedral Angles: Quinoline and benzoate groups exhibit torsional angles of 7.1° (para-substituted) to 25.7° (ortho-substituted), impacting conjugation .

Applications in Organic Synthesis

Precursor to Quinolinium Salts

N-Methylation with dimethyl sulfate in toluene yields quinolinium methylsulfates (e.g., 42a-c), which serve as precursors to betaines and zwitterionic materials . These salts exhibit:

-

High Solubility: Insoluble in toluene but soluble in polar aprotic solvents (DMSO, DMF) .

-

Stability: No decomposition under ambient conditions for >6 months .

Research Insights and Challenges

Substituent Effects on Reactivity

-

Electron-Donating Groups: Enhance coupling efficiency by stabilizing palladium intermediates .

-

Steric Hindrance: Ortho-substituted aryl halides (e.g., methyl 2-bromobenzoate) reduce yields to 56–63% compared to para-substituted analogs (75–85%) .

Computational Studies

Density functional theory (DFT) calculations on related compounds reveal:

-

HOMO-LUMO Gaps: 3.8–4.2 eV, indicating potential as electron-transport materials .

-

Binding Affinities: Molecular docking scores of −8.2 kcal/mol against S. aureus gyrase suggest antibacterial mechanism .

Industrial Scalability

-

Cost Barriers: Palladium catalysts account for >70% of synthesis costs.

-

Green Chemistry: Aqueous Sonogashira protocols are under exploration to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume